molecular formula C9H8N4O B14777121 2-(Morpholin-4-yl)ethene-1,1,2-tricarbonitrile

2-(Morpholin-4-yl)ethene-1,1,2-tricarbonitrile

Katalognummer: B14777121
Molekulargewicht: 188.19 g/mol
InChI-Schlüssel: FSNSPFUTFVFSAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- is a chemical compound with the molecular formula C15H12N4O. It is known for its unique structure, which includes a morpholine ring attached to an ethenetricarbonitrile backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- typically involves the reaction of ethenetricarbonitrile with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of 1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,2-Ethenetricarbonitrile, 2-(4-piperidinyl)-
  • 1,1,2-Ethenetricarbonitrile, 2-(4-pyrrolidinyl)-
  • 1,1,2-Ethenetricarbonitrile, 2-(4-thiomorpholinyl)-

Uniqueness

1,1,2-Ethenetricarbonitrile, 2-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H8N4O

Molekulargewicht

188.19 g/mol

IUPAC-Name

2-morpholin-4-ylethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C9H8N4O/c10-5-8(6-11)9(7-12)13-1-3-14-4-2-13/h1-4H2

InChI-Schlüssel

FSNSPFUTFVFSAI-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=C(C#N)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.